molecular formula C15H23BrO3 B168485 1-Bromo-3-tert-butyl-5-(1,1-dimethoxyethyl)-2-methoxybenzene CAS No. 153356-10-6

1-Bromo-3-tert-butyl-5-(1,1-dimethoxyethyl)-2-methoxybenzene

Cat. No.: B168485
CAS No.: 153356-10-6
M. Wt: 331.24 g/mol
InChI Key: MBJORHGWENGNAR-UHFFFAOYSA-N
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Description

1-Bromo-3-tert-butyl-5-(1,1-dimethoxyethyl)-2-methoxybenzene is a useful research compound. Its molecular formula is C15H23BrO3 and its molecular weight is 331.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-bromo-3-tert-butyl-5-(1,1-dimethoxyethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrO3/c1-14(2,3)11-8-10(15(4,18-6)19-7)9-12(16)13(11)17-5/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJORHGWENGNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)C(C)(OC)OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630558
Record name 1-Bromo-3-tert-butyl-5-(1,1-dimethoxyethyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153356-10-6
Record name 1-Bromo-3-tert-butyl-5-(1,1-dimethoxyethyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 1-(5-bromo-3-tert-butyl-4-hydroxyphenyl)ethanone (678 g, 2.50 mol), methanol (678 mL), trimethyl orthoformate (796 g, 7.50 mol) and (±)-10-camphorsulfonic acid [(±)-CSA] (11.6 g, 0.050 mol, 2 mol %) were added and stirred under a nitrogen atmosphere. Alter stirring for 2.7 hours, N,N-dimethylformamide (1.7 L) were added thereto. The resultant mixture was cooled on ice. Subsequently, methyl iodide (700 g) and potassium carbonate (518 g) were added in this order and stirred at room temperature. After stirring for 5.5 hours, water (4750 mL) and n-heptane (4750 mL) were added to the reaction solution to separate liquid layers. The organic layer was washed with water (2370 mL), and sodium sulfate (120.2 g) was added thereto and stirred. Then, this layer was vacuum filtered. At this time, washing with n-heptane (250 mL) was carried out. The solvent in the filtrate was evaporated (50° C.) to give 808 g of the captioned compound as a brown oily material (yield: 98%; HPLC purity: 96.8%).
Quantity
678 g
Type
reactant
Reaction Step One
Quantity
796 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
catalyst
Reaction Step One
Quantity
678 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
700 g
Type
reactant
Reaction Step Three
Quantity
518 g
Type
reactant
Reaction Step Three
Quantity
4750 mL
Type
solvent
Reaction Step Four
Name
Quantity
4750 mL
Type
solvent
Reaction Step Four
Quantity
1.7 L
Type
solvent
Reaction Step Five
Yield
98%

Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere, methanol (678 mL), trimethyl orthoformate (796 g, 7.50 mol), and (±)-10-camphorsulfonic acid [(±)-CSA] (11.6 g, 0.050 mol, 2 mol %) were added to 1-(5-bromo-3-tert-butyl-4-hydroxyphenyl)ethanone (678 g, 2.50 mol), followed by stirring. After stirring for 2.7 hours, N,N-dimethylformamide (1.7 L) was added and this was cooled on ice. Furthermore, methyl iodide (700 g) was added followed by potassium carbonate (518 g), and this was stirred at room temperature. After stirring for 5.5 hours, water (4750 mL) and n-heptane (4750 mL) were added and the solution was separated. The organic layer was washed with water (2370 mL), and then sodium sulfate (120.2 g) was added. After stirring, the mixture was filtered by suction, and rinsed with n-heptane (250 mL). The filtrate was evaporated (50° C.) to obtain 808 g of the subject compound as a brown oily substance (yield: 98%, HPLC purity: 96.8%).
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
518 g
Type
reactant
Reaction Step Two
Quantity
4750 mL
Type
solvent
Reaction Step Three
Name
Quantity
4750 mL
Type
solvent
Reaction Step Three
Quantity
1.7 L
Type
solvent
Reaction Step Four
Quantity
796 g
Type
reactant
Reaction Step Five
Quantity
678 g
Type
reactant
Reaction Step Five
Quantity
11.6 g
Type
catalyst
Reaction Step Five
Quantity
678 mL
Type
solvent
Reaction Step Five
Yield
98%

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